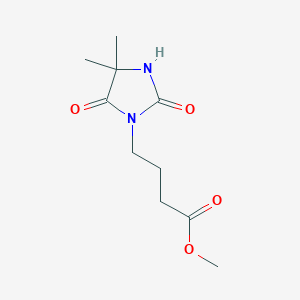
4-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丁酸甲酯
描述
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate, also known as MDDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDDB is a synthetic compound that is derived from the imidazolidine ring system and is commonly used in pharmaceutical research.
科学研究应用
二肽模拟物的合成
研究人员专注于合成含有二甲基二氧代咪唑烷基丁酸酯部分的新型化合物,以用于肽科学中的潜在应用。Todorov、Aneva 和 Naydenova (2011) 通过 Kabachnik-Fields 反应报道了含磷二肽模拟物的合成,引入了具有潜在生物活性的化合物 Todorov、Aneva 和 Naydenova,2011。此外,Rolland 等人(2001 年)进行了一项结构研究,证实了环肽合成过程中出现的新副反应,突出了非对映异构体的立体化学 Rolland 等,2001。
抗菌涂层
Luo 等人(2017 年)通过“雾聚合”探索了聚[1-甲基-1-(4,4-二甲基-2,5-二氧代咪唑烷基-羰基)乙烯]对棉织物的抗菌涂层,展示了具有显着耐久性的高效抗菌功能 Luo 等,2017。这一创新在运动服、内衣、袜子和医用纺织品中具有潜在的应用。
先进材料
Iannelli、Bergamelli 和 Galli (2009) 使用微波辐射合成了 11-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)十一烷基丙烯酸酯,并用它来制备具有杀菌剂特性的低表面能聚合物材料。这些材料在用漂白液处理后显示出有效的抗菌性能,强调了它们作为接触活性杀菌剂的潜力 Iannelli、Bergamelli 和 Galli,2009。
属性
IUPAC Name |
methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAMLQGFDRNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



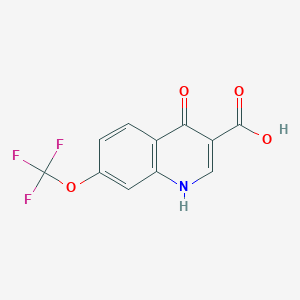
![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)
![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
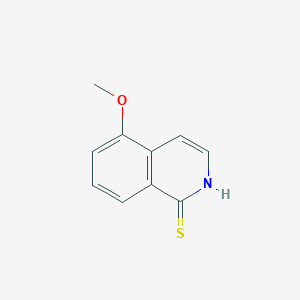
![[2-(4-Chlorophenyl)indolizin-3-yl]methanamine](/img/structure/B1420193.png)
![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)
![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)
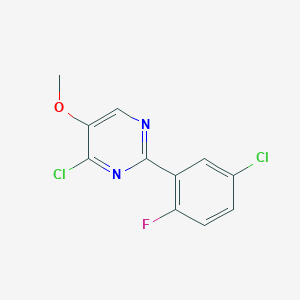
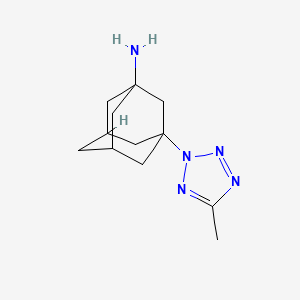


![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)
